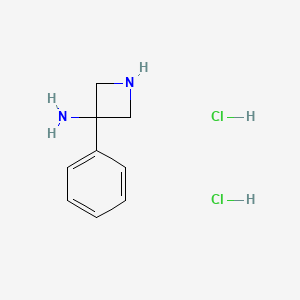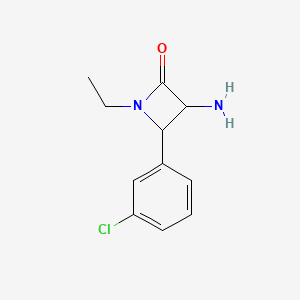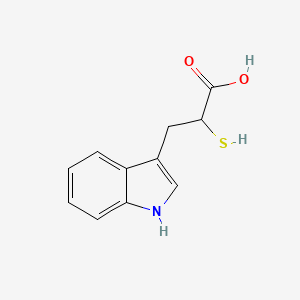![molecular formula C10H12N4O2 B11882413 Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate](/img/structure/B11882413.png)
Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate typically involves the reaction of pyrazolo[3,4-d]pyrimidine derivatives with isopropyl acetate under specific conditions. One common method includes the use of N-alkylation and Suzuki coupling reactions . The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as ultrasonic-assisted synthesis have also been explored to enhance reaction efficiency and reduce production time .
化学反応の分析
Types of Reactions: Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
作用機序
The mechanism of action of Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate involves its interaction with specific molecular targets, such as CDK2 (Cyclin-Dependent Kinase 2). By inhibiting CDK2, the compound can interfere with the cell cycle progression, leading to apoptosis (programmed cell death) in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
類似化合物との比較
4-Aminopyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Also studied as CDK2 inhibitors with similar biological activities.
Uniqueness: Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate stands out due to its specific isopropyl group, which may enhance its binding affinity and selectivity towards certain molecular targets. This unique structural feature can potentially lead to improved therapeutic efficacy and reduced side effects compared to other similar compounds .
特性
分子式 |
C10H12N4O2 |
|---|---|
分子量 |
220.23 g/mol |
IUPAC名 |
propan-2-yl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate |
InChI |
InChI=1S/C10H12N4O2/c1-6(2)16-9(15)3-8-7-4-13-14-10(7)12-5-11-8/h4-6H,3H2,1-2H3,(H,11,12,13,14) |
InChIキー |
MUGPAMMDPFBMTD-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)CC1=C2C=NNC2=NC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11882350.png)






![8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11882386.png)


![2-Ethyl-3-methylbenzo[b][1,5]naphthyridine](/img/structure/B11882412.png)
![3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine](/img/structure/B11882418.png)
